Dipivefrin-d6 (hydrochloride)

Description

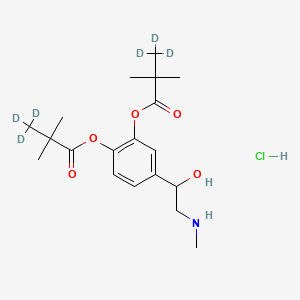

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H30ClNO5 |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

[4-[1-hydroxy-2-(methylamino)ethyl]-2-(3,3,3-trideuterio-2,2-dimethylpropanoyl)oxyphenyl] 3,3,3-trideuterio-2,2-dimethylpropanoate;hydrochloride |

InChI |

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3; |

InChI Key |

VKFAUCPBMAGVRG-VSHASNCGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Dipivefrin D6 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Epinephrine (B1671497) Prodrug Scaffolds

The introduction of deuterium into epinephrine prodrug scaffolds like Dipivefrin (B1670744) requires careful strategic planning. The primary goal is to replace specific hydrogen atoms with deuterium atoms, a process known as deuteration. researchgate.net Common strategies often involve using a deuterated source, such as deuterium oxide (D₂O), which is the most economical and readily available source of deuterium. researchgate.netgoogle.com

One prevalent method is metal-catalyzed hydrogen-deuterium exchange. google.com This can be achieved using various catalysts, such as palladium on a porous carbon support, which can facilitate the exchange of hydrogen for deuterium in the presence of D₂O. researchgate.net Another approach involves the use of deuterated reducing agents, like deuterated potassium borohydride, to introduce deuterium during the synthesis process. google.com For aromatic systems like the catechol ring in epinephrine, zeolite-catalyzed exchange with deuterated benzene (B151609) can also be employed. rsc.org

Ionic liquids have also emerged as effective catalysts for hydrogen/deuterium exchange reactions under mild conditions, eliminating the need for extreme pH or temperatures. doi.org Furthermore, late-stage deuteration of complex molecules is an attractive strategy, allowing for the introduction of deuterium into an already formed drug molecule. acs.org This can be particularly useful for creating deuterated analogs of existing pharmaceuticals.

Chemical Synthesis Pathways for Dipivefrin-d6 (hydrochloride)

The synthesis of Dipivefrin-d6 (hydrochloride) involves the esterification of a deuterated epinephrine intermediate with pivalic acid. smolecule.com A common pathway begins with a deuterated catechol derivative. google.com The catechol moiety is a key structural feature of epinephrine and is susceptible to electrophilic aromatic substitution, which can be exploited for deuterium incorporation. elifesciences.org

A plausible synthetic route could involve the following key steps:

Deuteration of a suitable catechol precursor: This can be achieved through acid-catalyzed exchange with a deuterium source like D₂O. google.com

Functionalization of the deuterated catechol: Introduction of the aminoethanol side chain is a critical step. This can be accomplished through various synthetic transformations.

Esterification: The deuterated epinephrine intermediate is then reacted with pivaloyl chloride or pivalic anhydride (B1165640) to form the dipivaloyl ester, Dipivefrin-d6.

Salt Formation: The final step involves reacting the Dipivefrin-d6 base with hydrochloric acid to yield the hydrochloride salt, which often has improved stability and solubility. nih.gov

It is crucial to control the reaction conditions at each step to ensure high isotopic enrichment and minimize scrambling (the unintended incorporation of deuterium at other positions). nih.gov

Advanced Characterization Techniques for Isotopic Purity and Positional Isomerism

The successful synthesis of Dipivefrin-d6 (hydrochloride) necessitates rigorous analytical characterization to confirm its identity, isotopic purity, and the precise location of the deuterium atoms.

Spectroscopic Methods for Deuterium Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is a primary tool for verifying deuterium incorporation. The replacement of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. studymind.co.ukcambridge.org This allows for the direct observation of which hydrogen atoms have been substituted. ²H NMR (deuterium NMR) can also be used to directly detect the presence and chemical environment of the deuterium atoms.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the isotopic enrichment of the final compound. almacgroup.comgoogle.comlgcstandards.com High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio. By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be accurately quantified. almacgroup.com

Chromatographic Analysis for Isotopic Integrity

Gas Chromatography (GC) and Liquid Chromatography (LC): Chromatographic techniques, particularly when coupled with mass spectrometry (GC-MS or LC-MS), are invaluable for assessing the purity of the synthesized compound and separating it from any non-deuterated or partially deuterated impurities. doi.orgresearchgate.netchromatographyonline.com These methods ensure that the final product meets the required specifications for isotopic integrity.

Isotope Ratio Mass Spectrometry (IRMS): For highly precise measurements of isotopic ratios, gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be employed. researchgate.net This technique provides very accurate data on the isotopic composition of the compound.

Scale-Up Considerations for Research and Development Quantities

Transitioning the synthesis of Dipivefrin-d6 (hydrochloride) from a small laboratory scale to larger research and development quantities presents several challenges. The cost and availability of deuterated starting materials and reagents are significant factors. researchgate.net Therefore, developing efficient and cost-effective deuteration methods is crucial. researchgate.netresearchgate.net

The scalability of the chosen synthetic route must be carefully evaluated. nih.gov Reactions that are straightforward on a small scale may become problematic when scaled up. For instance, ensuring efficient mixing and heat transfer becomes more critical in larger reaction vessels. The purification methods also need to be scalable. Chromatographic purification, while effective in the lab, can be expensive and time-consuming for larger quantities. rsc.org Therefore, developing crystallization or other non-chromatographic purification methods is often a priority.

Robust and reliable analytical methods are essential for quality control throughout the scale-up process to ensure that the final product consistently meets the required specifications for purity and isotopic enrichment. nih.govrti.org

Analytical Applications of Dipivefrin D6 Hydrochloride As a Stable Isotope Internal Standard Sil is

Development of Quantitative Bioanalytical Methods for Dipivefrin (B1670744) and its Metabolites

The development of robust and reliable quantitative bioanalytical methods is essential for understanding the pharmacokinetic profile of drugs like dipivefrin. The use of a stable isotope-labeled internal standard (SIL-IS) such as Dipivefrin-d6 is a cornerstone of modern bioanalytical workflows, particularly in mass spectrometry-based methods. biotrial.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. biotrial.com This combination is widely used for the quantitative analysis of drugs and their metabolites in biological matrices. researchgate.net In the context of dipivefrin analysis, an LC-MS/MS method would be developed to accurately measure the concentration of the parent drug and its primary metabolite, epinephrine (B1671497).

The use of Dipivefrin-d6 as an internal standard is critical in LC-MS/MS analysis. Since Dipivefrin-d6 has a slightly higher mass than the unlabeled dipivefrin due to the presence of deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte, meaning it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization behavior allow for the correction of variability in the analytical process, leading to more accurate and precise quantification.

A typical LC-MS/MS method development would involve:

Optimization of Chromatographic Conditions: Selecting the appropriate LC column, mobile phase composition, and gradient to achieve good separation of dipivefrin and its metabolites from endogenous matrix components.

Mass Spectrometry Parameter Tuning: Optimizing the electrospray ionization (ESI) source parameters and selecting the most sensitive and specific multiple reaction monitoring (MRM) transitions for both dipivefrin and Dipivefrin-d6.

Table 1: Illustrative MRM Transitions for Dipivefrin and Dipivefrin-d6 (hydrochloride)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dipivefrin | [Value] | [Value] |

| Dipivefrin-d6 (hydrochloride) | [Value] | [Value] |

| Epinephrine (metabolite) | [Value] | [Value] |

Note: The specific m/z values would be determined experimentally during method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is often the preferred method for non-volatile compounds like dipivefrin, GC-MS can also be employed, typically after a derivatization step to increase the volatility of the analyte. nih.gov In a GC-MS method, Dipivefrin-d6 would serve the same crucial role as an internal standard.

The development of a GC-MS method would require:

Derivatization: A chemical reaction to convert dipivefrin and its metabolites into more volatile and thermally stable compounds suitable for gas chromatography.

GC Separation: Optimization of the GC column, temperature program, and carrier gas flow rate to separate the derivatized analytes.

Mass Spectrometry Detection: Selection of appropriate ionization mode (e.g., electron ionization) and monitoring of specific fragment ions for quantification.

The use of a stable isotope-labeled internal standard is particularly important in GC-MS to account for any variability in the derivatization reaction efficiency and injection process. nih.gov

Optimization of Sample Preparation Protocols for Biological Matrices (e.g., Tissue Homogenates, Cellular Lysates)

The analysis of drugs in biological matrices such as tissue homogenates and cellular lysates presents a significant challenge due to the complexity of these samples. scispace.commdpi.com Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest before instrumental analysis. scispace.comnih.gov The primary goals of sample preparation are to isolate the analyte from interferences and to enrich the sample to improve sensitivity. scispace.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids. scispace.com

Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a different solvent.

The choice of sample preparation method depends on the properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. In all cases, Dipivefrin-d6 is added to the sample at the beginning of the preparation process. This allows it to undergo the same extraction and processing steps as the unlabeled dipivefrin, thereby compensating for any analyte loss during these procedures. researchgate.net The optimization of the sample preparation workflow is critical for achieving robust and reproducible results in quantitative proteomics and bioanalysis. nih.gov

Method Validation Parameters for Research Assay Performance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netajrconline.org For research assays, this ensures that the data generated is reliable and reproducible. Key validation parameters for a quantitative method using a stable isotope-labeled internal standard are outlined below. researchgate.netajrconline.org

Selectivity and Specificity for Isotopologues

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net

In the context of using Dipivefrin-d6, it is crucial to demonstrate that the mass spectrometer can distinguish between the unlabeled dipivefrin (the analyte) and the deuterium-labeled internal standard. This is achieved by monitoring unique MRM transitions for each compound. The absence of significant signal in the analyte channel when analyzing a blank sample spiked only with Dipivefrin-d6, and vice versa, would demonstrate selectivity.

Precision and Accuracy Assessment in Non-Clinical Samples

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net

To assess precision and accuracy, quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) in the biological matrix of interest. These QC samples are then analyzed in replicate on different days by different analysts to determine intra-assay (repeatability) and inter-assay (intermediate) precision. researchgate.net Accuracy is determined by comparing the measured concentration to the known nominal concentration of the QC samples.

Table 2: Example Acceptance Criteria for Precision and Accuracy in a Research Bioanalytical Method

| Parameter | Acceptance Criteria |

| Precision (RSD) | |

| Intra-assay | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Inter-assay | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Accuracy (% Bias) | |

| Mean Concentration | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |

These acceptance criteria are typical for regulated bioanalysis and serve as a stringent benchmark for research assays.

Evaluation of Matrix Effects and Ion Suppression/Enhancement

In LC-MS/MS analysis, matrix effects are a primary source of analytical variability and inaccuracy. These effects arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. nih.gov Ion suppression diminishes the analyte's signal, reducing sensitivity, while ion enhancement artificially inflates the signal. Both phenomena can severely compromise the integrity of quantitative results. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like Dipivefrin-d6 is the preferred method to correct for these matrix effects. nih.gov Because Dipivefrin-d6 is chemically and physically almost identical to the non-labeled analyte (Dipivefrin), it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized.

The evaluation of matrix effects is a mandatory component of bioanalytical method validation as per regulatory guidelines. adventchembio.com This is typically assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The Matrix Factor (MF) is calculated for the analyte and the SIL-IS. An MF of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement. The ultimate goal is for the IS-normalized MF to be close to 1.0, demonstrating that the IS effectively compensates for the variability.

Illustrative Research Findings:

Table 1: Illustrative Matrix Factor (MF) Evaluation for Dipivefrin

This table demonstrates the assessment of matrix effects at low and high quality control (QC) concentrations from six different sources of human plasma. The variability in the analyte signal is evident, but the use of the SIL-IS corrects for this, resulting in consistent IS-normalized matrix factors.

| Sample Lot | Analyte Peak Area (Low QC) | IS Peak Area (Low QC) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor | Analyte Peak Area (High QC) | IS Peak Area (High QC) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |

| Lot 1 | 48,950 | 241,100 | 0.89 | 0.91 | 0.98 | 495,300 | 245,600 | 0.92 | 0.93 | 0.99 |

| Lot 2 | 45,100 | 220,500 | 0.82 | 0.83 | 0.99 | 462,100 | 225,500 | 0.86 | 0.85 | 1.01 |

| Lot 3 | 53,350 | 260,900 | 0.97 | 0.98 | 0.99 | 540,800 | 264,100 | 1.00 | 1.00 | 1.00 |

| Lot 4 | 42,900 | 215,400 | 0.78 | 0.81 | 0.96 | 443,700 | 220,900 | 0.82 | 0.84 | 0.98 |

| Lot 5 | 50,600 | 250,300 | 0.92 | 0.94 | 0.98 | 518,900 | 255,800 | 0.96 | 0.97 | 0.99 |

| Lot 6 | 47,300 | 235,600 | 0.86 | 0.89 | 0.97 | 481,500 | 240,100 | 0.89 | 0.91 | 0.98 |

| Mean | 0.87 | 0.89 | 0.98 | 0.91 | 0.92 | 0.99 | ||||

| %CV | 6.8% | 6.6% | 1.2% | 5.9% | 5.8% | 1.1% |

This data is for illustrative purposes only.

The low coefficient of variation (%CV) for the IS-normalized matrix factor demonstrates the successful mitigation of ion suppression variability across different plasma lots.

Role in Research Laboratory Quality Control and Reference Standard Development

The roles of Dipivefrin-d6 (hydrochloride) and its non-labeled counterpart, Dipivefrin hydrochloride, in a research laboratory are distinct but complementary, ensuring robust quality control (QC) and the accurate development of analytical methods.

Dipivefrin-d6 (hydrochloride) as a Quality Control Tool:

As a stable isotope-labeled internal standard, Dipivefrin-d6 is fundamental to the quality control of quantitative bioanalytical assays. resolvemass.ca Its primary role is to ensure the reliability of each sample analysis within a batch.

Run-to-Run and Intra-Run Precision: By adding a constant, known concentration of Dipivefrin-d6 to every standard, QC sample, and unknown study sample, it compensates for variations in extraction efficiency, injection volume, and instrument response. synzeal.com Monitoring the internal standard's signal area across an analytical run can help identify instrument drift or other systematic errors.

Ensuring Accuracy: In quantitative analysis, accuracy is paramount. Dipivefrin-d6 ensures that the calculated concentration of Dipivefrin is not skewed by sample-specific matrix effects, thereby providing a more accurate measurement of the true concentration. adventchembio.com

Method Robustness: During method validation, Dipivefrin-d6 is used to demonstrate the ruggedness and robustness of the assay under slightly varied conditions, ensuring consistent performance over time and across different analysts or instruments.

Role in Reference Standard Development:

While Dipivefrin-d6 itself is a reference material, its role in the development of the primary pharmacopoeial reference standard (e.g., USP Dipivefrin Hydrochloride) is indirect. sigmaaldrich.com

Primary Reference Standard: A pharmacopoeial reference standard like USP Dipivefrin Hydrochloride is a highly characterized, pure substance used as the primary calibrator. sigmaaldrich.com Its purpose is to establish the "true" value against which all other measurements are compared. It is used to prepare calibration curves and QC samples to define the method's performance.

Internal Standard's Role: Dipivefrin-d6 is used within the analytical methods that quantify the primary reference standard or test its stability and purity. For example, a highly accurate and precise LC-MS/MS method using Dipivefrin-d6 would be employed to assign a potency value to a new batch of the primary reference standard or to conduct stability studies on it. Deuterated standards are essential for achieving the low limits of detection and high precision required for regulatory compliance and the certification of reference materials. pubcompare.aiadventchembio.com

In essence, the pharmacopoeial standard (Dipivefrin HCl) is the ultimate benchmark for "what" is being measured, while the stable isotope-labeled standard (Dipivefrin-d6 HCl) is a critical tool for ensuring "how well" it is being measured in any given sample.

Mechanistic Biochemical and Pharmacological Investigations Utilizing Dipivefrin D6 Hydrochloride

Elucidation of Prodrug Activation Pathways for Dipivefrin (B1670744)

Dipivefrin is a prodrug form of epinephrine (B1671497), created through the diesterification of epinephrine with pivalic acid. This structural modification enhances its lipophilic nature, allowing for significantly greater penetration through the cornea compared to epinephrine itself. drugbank.comwikipedia.orgscielo.br Once it has passed into the eye, the prodrug must be converted into its active form to exert its therapeutic effect. drugbank.comnih.gov The use of a deuterated form, Dipivefrin-d6 (hydrochloride), provides researchers with a powerful tool to study the specifics of this activation process, as the deuterium-labeled molecules can be distinguished from their natural counterparts.

The activation of dipivefrin is dependent on enzymatic hydrolysis. drugbank.comnih.gov This biochemical process is primarily carried out by esterase enzymes that are abundant in ocular tissues, with the cornea being the main site of this activity. patsnap.comarvojournals.orgnih.gov These enzymes, which include cholinesterase and other non-specific esterases, recognize and cleave the two pivaloyl ester groups from the dipivefrin molecule. nih.govscienceopen.com This two-step hydrolysis effectively liberates the active epinephrine. nih.govontosight.ai Studies have shown that this conversion is predominantly an enzymatic process, as nonenzymatic conversion at physiological pH is minimal. nih.gov The process is so efficient that most of the topically applied dipivefrin appears as epinephrine and its metabolites within 15 minutes. arvojournals.orgnih.gov

The principal active metabolite of dipivefrin is epinephrine. drugbank.comnih.govontosight.ai Following the enzymatic cleavage of the ester bonds, the liberated epinephrine is responsible for the pharmacological activity. patsnap.comdrugs.com The use of Dipivefrin-d6 allows for precise tracking and quantification of the resulting deuterated epinephrine (epinephrine-d6). Using advanced analytical techniques like mass spectrometry, researchers can differentiate the drug-derived epinephrine-d6 from endogenous epinephrine already present in the body. This distinction is crucial for accurate pharmacokinetic studies, enabling a clear understanding of the drug's absorption, distribution, metabolism, and elimination without confounding data from the body's natural epinephrine.

The substitution of hydrogen atoms with deuterium (B1214612) in Dipivefrin-d6 can introduce a phenomenon known as the kinetic isotope effect (KIE). beilstein-journals.orgnih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage during a chemical reaction. beilstein-journals.org In the context of dipivefrin's activation, this effect could potentially slow down the rate of enzymatic hydrolysis by esterases, as this is a key step in its metabolism. nih.govresearchgate.net

Studying the KIE can provide valuable insights into the rate-limiting steps of the metabolic pathway. nih.govnih.gov While specific comparative kinetic data for Dipivefrin-d6 is not widely published, the principle is a fundamental tool in mechanistic drug studies. researchgate.netnih.gov A slower metabolism could potentially lead to a more sustained release of the active epinephrine and a more consistent therapeutic effect. A hypothetical comparison of key kinetic parameters is presented below to illustrate the potential impact of deuteration.

Table 1: Hypothetical Comparative Enzyme Kinetics of Dipivefrin and Dipivefrin-d6 This table presents hypothetical data for illustrative purposes based on the principles of the kinetic isotope effect.

| Compound | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) |

|---|---|---|

| Dipivefrin | 150 | 500 |

In Vitro Receptor Binding and Functional Assays of Epinephrine Liberated from Dipivefrin

Once dipivefrin is hydrolyzed to epinephrine, the liberated molecule exerts its effects by interacting with adrenergic receptors. drugbank.comnih.govpatsnap.com Epinephrine is a non-selective adrenergic agonist, meaning it can bind to and activate both alpha- and beta-adrenergic receptors. wikipedia.org In vitro binding and functional assays are essential to quantify the interaction of epinephrine with these receptor subtypes.

Epinephrine binds with high affinity to both α1 and α2-adrenergic receptor subtypes. drugbank.comnih.gov The activation of α-adrenergic receptors in the eye is associated with vasoconstriction and is believed to play a role in reducing aqueous humor production. patsnap.com Receptor binding assays, often using radiolabeled ligands, are performed to determine the binding affinity (Ki) of epinephrine for these receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Representative Binding Affinities (Ki) of Epinephrine for Alpha-Adrenergic Receptor Subtypes Data is compiled from various sources and represents typical affinity values.

| Receptor Subtype | Ki (nM) |

|---|---|

| α1A | ~3-5 |

| α1B | ~2-4 |

| α1D | ~4-6 |

Epinephrine also acts as a potent agonist at β-adrenergic receptors. drugbank.comrcsb.org Its action on β2-adrenergic receptors is particularly important in the eye, where it is thought to increase the outflow of aqueous humor, contributing to the lowering of intraocular pressure. drugbank.comnih.gov Functional assays are used to measure the concentration of an agonist required to produce 50% of its maximal effect (EC50). A lower EC50 value indicates greater potency.

Table 3: Representative Functional Potencies (EC50) of Epinephrine at Beta-Adrenergic Receptors Data is compiled from various sources and represents typical functional values.

| Receptor Subtype | EC50 (nM) |

|---|---|

| β1 | ~8-10 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Dipivefrin-d6 (hydrochloride) |

| Dipivefrin |

| Epinephrine |

| Epinephrine-d6 |

Studies on Metabolic Fate and Biotransformation in Isolated Systems and Animal Models

The metabolic fate and biotransformation of Dipivefrin, and by extension its deuterated analog Dipivefrin-d6, have been extensively studied to understand its conversion to the active compound, epinephrine, and subsequent degradation.

Microsomal and Cytosolic Enzyme Studies

The primary step in the bioactivation of Dipivefrin is its hydrolysis to epinephrine. This process is mediated by esterase enzymes present in various tissues. In vitro studies utilizing subcellular fractions such as microsomes and cytosol have been instrumental in identifying the enzymes responsible for this conversion. Microsomes, which are vesicles derived from the endoplasmic reticulum, and the cytosol, the soluble portion of the cytoplasm, both contain a variety of hydrolytic enzymes. nih.govthermofisher.com

Research has demonstrated that the conversion of Dipivefrin to epinephrine is primarily an enzymatic process. nih.gov Homogenates of corneal epithelium, which contain both microsomal and cytosolic fractions, have been shown to be highly effective in hydrolyzing Dipivefrin. nih.gov The efficiency of this conversion is significantly reduced after heat inactivation of the tissue homogenates, confirming the enzymatic nature of the hydrolysis. nih.gov While specific studies isolating the activity of microsomal versus cytosolic esterases on Dipivefrin are not extensively detailed in available literature, it is understood that these cellular compartments house the necessary enzymes for the initial biotransformation of this prodrug.

Tissue-Specific Metabolism (e.g., Ocular Tissues, Liver)

The metabolism of Dipivefrin is highly localized, with the eye being the primary site of its intended bioactivation.

Ocular Tissues: The cornea is the major site of hydrolysis of Dipivefrin to epinephrine following topical application. nih.gov The lipophilic nature of Dipivefrin allows for enhanced penetration through the corneal epithelium compared to epinephrine. patsnap.comnih.gov Once inside the cornea, esterases rapidly convert it to the active epinephrine. nih.govpatsnap.comnih.gov Within 15 minutes of application, most of the administered Dipivefrin is found as epinephrine and its metabolites in ocular tissues. nih.gov Some unchanged Dipivefrin is absorbed into other ocular tissues, but the primary conversion occurs in the cornea. nih.gov

Liver: While the primary focus of Dipivefrin metabolism is ocular, any systemically absorbed Dipivefrin or its active metabolite, epinephrine, would be subject to metabolism in the liver. The liver is a major site of drug metabolism, containing a high concentration of the enzymes responsible for the degradation of catecholamines, such as Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). nih.gov

Table 1: Tissue-Specific Metabolism of Dipivefrin

| Tissue | Primary Metabolic Activity | Key Enzymes Involved | Outcome |

| Cornea | Hydrolysis of Dipivefrin to Epinephrine | Esterases | Bioactivation of the prodrug at the target site. nih.govnih.gov |

| Iris-Ciliary Body | Uptake and storage of Epinephrine; Metabolism of Epinephrine | Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT) | Formation of epinephrine metabolites. nih.gov |

| Aqueous Humor | Presence of Epinephrine Metabolites | - | Indication of metabolic activity in surrounding tissues. nih.gov |

| Liver | Systemic metabolism of absorbed Epinephrine | Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT) | Degradation of systemically available drug. nih.gov |

Investigation of Monoamine Oxidase and Catechol-O-Methyltransferase Pathways

Once Dipivefrin is hydrolyzed to epinephrine, the subsequent metabolism of epinephrine follows well-established pathways involving two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). nih.govnih.govnih.gov

Catechol-O-Methyltransferase (COMT): This enzyme is crucial in the metabolism of catecholamines. nih.gov In ocular tissues, metanephrine (B195012) is the major metabolite of epinephrine observed shortly after the application of Dipivefrin. nih.gov This indicates that COMT is actively metabolizing the newly formed epinephrine in the eye. nih.gov

Monoamine Oxidase (MAO): Metabolites from the MAO pathway appear later than those from the COMT pathway, typically 1 to 3 hours after treatment. nih.gov These metabolites are found predominantly in the aqueous humor. nih.gov The action of MAO is part of the inactivation process of the liberated epinephrine. nagoya-u.ac.jp

The use of Dipivefrin-d6 in metabolic studies would allow for precise tracing of the conversion to deuterated epinephrine and its subsequent metabolism through these two primary enzymatic pathways.

Physiological Investigations in Non-Human Biological Systems

Animal models have been essential for understanding the pharmacological effects of Dipivefrin following its metabolic activation.

Impact on Ocular Blood Flow Dynamics in Animal Models

The active metabolite of Dipivefrin, epinephrine, is an adrenergic agonist that can influence ocular blood flow. nih.govdrugbank.com Studies in rabbits using the radioactively labeled microsphere technique have investigated these effects.

Topical application of epinephrine alone has been shown to increase iridial blood flow. nih.gov When combined with a phosphodiesterase inhibitor, a more pronounced and sustained increase in blood flow to the iris, ciliary processes, and sclera was observed, suggesting a role for beta-adrenergic receptor stimulation. nih.gov Conversely, another study reported that Dipivefrin significantly reduces blood flow in the ciliary body in humans, which is hypothesized to contribute to the reduction of aqueous humor production. nih.gov This suggests a complex, multifaceted effect on ocular hemodynamics.

Table 2: Effects of Epinephrine (from Dipivefrin) on Ocular Blood Flow in Animal Models

| Ocular Tissue | Observed Effect on Blood Flow | Potential Mechanism | Reference |

| Iris | Increase | Beta-adrenergic receptor stimulation | nih.gov |

| Ciliary Processes | Biphasic response (initial decrease followed by increase) | Adrenergic receptor stimulation | nih.gov |

| Sclera | Increase | Adrenergic receptor stimulation | nih.gov |

| Choroid | No significant change or tendency to decrease | Adrenergic receptor stimulation | nih.gov |

| Ciliary Body (Human Study) | Significant Decrease | Alpha-adrenergic receptor-mediated vasoconstriction | nih.gov |

Central Nervous System Mechanistic Studies in Rodents

While Dipivefrin is administered topically to the eye to minimize systemic side effects, some systemic absorption can occur, leading to potential central nervous system (CNS) effects. The active metabolite, epinephrine, is a potent neuromodulator. Studies on the CNS effects of adrenergic agonists provide insight into the potential mechanisms.

Research in rodents has shown that epinephrine can have memory-enhancing effects. While direct studies on the CNS mechanisms of topically applied Dipivefrin are limited, it is known that systemically administered epinephrine can influence cognitive processes. The use of COMT inhibitors in rodent studies has demonstrated alterations in dopamine (B1211576) metabolism in various brain regions, including the prefrontal cortex and hippocampus, highlighting the widespread role of catecholamine-metabolizing enzymes in the CNS. ox.ac.uk Any systemically absorbed epinephrine from Dipivefrin would be subject to these enzymatic processes in the brain.

Applications in Advanced Pharmacokinetic and Metabolic Research

Tracer Studies for In Vitro and Ex Vivo Metabolic Profiling

Dipivefrin-d6 is an essential tracer for delineating metabolic pathways in controlled laboratory settings. In in vitro studies using systems like corneal homogenates or liver microsomes, and in ex vivo tissue analyses, Dipivefrin-d6 allows researchers to track the conversion of the prodrug into its active form and subsequent metabolites. mdpi.comuef.fi Since Dipivefrin (B1670744) is known to be hydrolyzed primarily in the cornea by esterase enzymes, in vitro experiments with corneal tissue preparations are particularly relevant. nih.govmdpi.com

By incubating Dipivefrin-d6 with these biological preparations, scientists can monitor the rate of formation of deuterated epinephrine (B1671497) and other downstream products over time. The deuterium (B1214612) label ensures that the metabolites detected originate exclusively from the administered compound, enabling their clear differentiation from any endogenous molecules. This approach is fundamental for identifying the primary sites of metabolism and the enzymes responsible.

Table 1: Illustrative In Vitro Hydrolysis of Dipivefrin-d6 in Rabbit Corneal Homogenate This table presents hypothetical data for illustrative purposes.

| Time (minutes) | Dipivefrin-d6 Concentration (ng/mL) | Epinephrine-d6 Concentration (ng/mL) |

| 0 | 1000 | 0 |

| 5 | 750 | 245 |

| 15 | 400 | 580 |

| 30 | 150 | 820 |

| 60 | 20 | 935 |

Elucidation of In Vivo Metabolic Pathways and Metabolite Flux using Deuterium Labeling

In pre-clinical animal models, administering Dipivefrin-d6 facilitates the comprehensive mapping of its metabolic fate in vivo. nih.gov Following administration to a research animal, such as a rabbit, the deuterated label acts as a stable, non-radioactive tracer that can be followed throughout the body. nih.gov Biological samples, including plasma, aqueous humor, and various tissues, can be collected at different time points and analyzed using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This methodology allows for the identification and quantification of the parent drug and all its deuterated metabolites, providing a complete picture of the metabolic pathways. nih.gov For instance, after ocular application in a rabbit model, the hydrolysis of Dipivefrin-d6 to epinephrine-d6 and its subsequent metabolism to products like metanephrine-d6 can be traced in both ocular and systemic tissues. nih.govnih.gov This helps researchers understand not only the pathways themselves but also the metabolic flux, which is the rate of turnover of metabolites through these pathways. nih.gov

Table 2: Hypothetical Distribution of Deuterated Metabolites in a Rabbit Model Following Ocular Administration of Dipivefrin-d6 This table is based on known metabolic pathways of Dipivefrin for illustrative purposes. nih.gov

| Tissue Sample | Primary Deuterated Analyte(s) Detected | Metabolic Pathway Indicated |

| Cornea | Dipivefrin-d6, Epinephrine-d6 | Prodrug Hydrolysis |

| Aqueous Humor | Epinephrine-d6, Metanephrine-d6 | Active Drug Presence, COMT Metabolism |

| Iris-Ciliary Body | Epinephrine-d6, Metanephrine-d6 | Active Drug Uptake and Metabolism |

| Liver | Epinephrine-d6, Metanephrine-d6, VMA-d6* | Systemic Metabolism |

*VMA: Vanillylmandelic acid

Investigation of Deuterium Isotope Effects on Drug Disposition and Metabolism

The substitution of hydrogen with deuterium can sometimes alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is a rate-limiting step in a metabolic process, the reaction will proceed more slowly for the deuterated compound. nih.govru.nl

While the initial hydrolysis of Dipivefrin by esterases is unlikely to be affected by typical deuteration patterns, the subsequent metabolism of its active product, epinephrine, by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) could be. nih.gov If deuterium is placed at a site of metabolic attack on the epinephrine molecule, the KIE could lead to a decreased rate of clearance and potentially altered pharmacokinetics. medchemexpress.com This can sometimes cause "metabolic switching," where the metabolic burden shifts to an alternative pathway that does not involve the breaking of a C-D bond. osti.govplos.org Studying these effects with Dipivefrin-d6 provides deep insights into the mechanisms of drug metabolism and disposition. nih.gov

Table 3: Hypothetical Comparison of Metabolic Clearance in Pre-Clinical Species This table presents a hypothetical scenario to illustrate the potential impact of the Kinetic Isotope Effect (KIE).

| Compound | Metabolic Enzyme | Rate-Limiting Step | Expected Clearance Rate | Potential KIE |

| Dipivefrin | Esterase | Ester hydrolysis | High | None |

| Epinephrine | MAO/COMT | C-H bond cleavage | Normal | - |

| Epinephrine-d6 | MAO/COMT | C-D bond cleavage | Potentially Slower | Possible |

Contribution to Pharmacokinetic Modeling and Simulation in Pre-Clinical Research

Data derived from studies using Dipivefrin-d6 are crucial for developing and validating robust pharmacokinetic (PK) models in pre-clinical research. uef.fi Because Dipivefrin-d6 can be administered simultaneously with the non-labeled drug and each can be measured independently, this allows for highly precise determination of key PK parameters. This "stable-isotope co-administration" study design is a powerful tool in drug development. nuvisan.com

The precise data on the drug's ADME profile, obtained using the deuterated standard, are used to build computational models that simulate the drug's behavior in the body. bioivt.com These models help researchers predict drug concentrations in various tissues over time and understand how different factors might influence the drug's disposition. This modeling and simulation are essential for selecting the most appropriate animal species for further non-clinical studies and for designing more efficient experiments.

Table 4: Key Pharmacokinetic Parameters Determined Using Dipivefrin-d6 in Pre-Clinical Models

| PK Parameter | Description | Importance in Modeling |

| Clearance (CL) | The rate at which the drug is eliminated from the body. | Predicts steady-state concentration. |

| Volume of Distribution (Vd) | The theoretical volume that the drug occupies in the body. | Indicates the extent of tissue distribution. |

| Half-life (t½) | The time required for the drug concentration to decrease by half. | Determines dosing interval and time to steady state. |

| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | Assesses absorption efficiency. |

Analytical Applications in Tissue Distribution Studies (excluding human clinical data)

One of the most widespread applications of Dipivefrin-d6 is its use as an internal standard in bioanalytical methods. nuvisan.com In quantitative analyses, such as LC-MS/MS, a known amount of the deuterated standard is added to every biological sample (e.g., plasma, cornea, aqueous humor) before processing. googleapis.com

Dipivefrin-d6 has virtually identical physicochemical properties to the unlabeled drug, meaning it behaves the same way during sample extraction, cleanup, and chromatographic separation. However, the mass spectrometer can easily distinguish it from the unlabeled analyte due to its higher mass. By measuring the ratio of the unlabeled drug to the known amount of the deuterated internal standard, analysts can accurately calculate the concentration of the drug in the original tissue sample. This technique corrects for any variability or loss during the analytical procedure, ensuring the high precision and accuracy required for tissue distribution studies in pre-clinical species like rabbits. nih.gov

Table 5: Example Calculation Using Dipivefrin-d6 as an Internal Standard in a Rabbit Tissue Sample This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Tissue Sample | Cornea |

| Amount of Internal Standard (Dipivefrin-d6) Added | 10 ng |

| Measured Peak Area of Analyte (Dipivefrin) | 85,000 |

| Measured Peak Area of Internal Standard (Dipivefrin-d6) | 98,000 |

| Response Factor (Analyte/IS) | 0.867 |

| Calculated Amount of Dipivefrin in Sample | 8.67 ng |

Future Research Directions and Emerging Methodologies

Development of Novel Deuteration Strategies for Complex Prodrugs

The synthesis of deuterated compounds like Dipivefrin-d6 has spurred interest in developing more sophisticated and efficient deuteration strategies for other complex prodrugs. A primary goal is to achieve site-specific deuterium (B1214612) incorporation to block or slow down metabolic pathways that involve the cleavage of carbon-hydrogen (C-H) bonds. scispace.com This can lead to an improved pharmacokinetic profile, such as reduced clearance and a longer half-life. symeres.com

Current methods for introducing deuterium into organic molecules include direct hydrogen/deuterium (H/D) exchange reactions and the use of deuterated precursors in the synthesis process. symeres.com Future research will likely focus on creating more versatile and selective catalytic systems for H/D exchange, allowing for the precise placement of deuterium atoms in complex molecular architectures. These advancements are crucial for extending the benefits of deuteration to a wider range of prodrugs, potentially enhancing their therapeutic efficacy and safety profiles. nih.govresearchgate.net

Table 1: Comparison of Deuteration Strategies

| Strategy | Description | Advantages | Challenges |

| H/D Exchange | Direct replacement of hydrogen with deuterium using a deuterium source and often a catalyst. | Cost-effective and straightforward for certain positions. researchgate.net | Can lack regioselectivity and may require harsh reaction conditions. |

| Deuterated Precursors | Incorporating deuterium-containing building blocks during the chemical synthesis. | Allows for precise, site-specific deuteration. symeres.com | Can be more expensive and synthetically demanding. |

| Catalytic Deuteration | Use of metal catalysts to facilitate the exchange of hydrogen for deuterium. | Can offer high selectivity and efficiency. | Catalyst development and optimization for complex molecules can be challenging. |

Integration of Dipivefrin-d6 (hydrochloride) with High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are instrumental in modern drug discovery, enabling the rapid evaluation of large compound libraries. bham.ac.uk The integration of deuterated compounds like Dipivefrin-d6 into HTS workflows presents exciting possibilities. In these setups, Dipivefrin-d6 can serve as a valuable internal standard for quantifying the parent drug and its metabolites in complex biological matrices. rsc.org

Future HTS assays could be designed to specifically leverage the properties of deuterated compounds. For instance, screens could be developed to identify novel enzymes or cellular pathways involved in the hydrolysis of Dipivefrin (B1670744) to its active form, epinephrine (B1671497). medchemexpress.commedchemexpress.com The distinct mass shift provided by the deuterium label facilitates the differentiation and quantification of the labeled compound from its endogenous, non-labeled counterparts, enhancing the accuracy and reliability of HTS results. scispace.com

Advances in Mass Spectrometry for Enhanced Isotopic Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. symeres.com Continuous advancements in high-resolution mass spectrometry (HR-MS) are significantly improving the ability to perform detailed isotopic analysis. researchgate.net Techniques like liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) are now routinely used to determine the isotopic enrichment and structural integrity of deuterated compounds with high precision. rsc.org

Future developments in MS are expected to provide even greater sensitivity and resolution, allowing for the detection and quantification of minute amounts of deuterated compounds and their metabolites. mdpi.com This will be particularly beneficial for studying the pharmacokinetics of Dipivefrin-d6 at very low concentrations. Furthermore, tandem mass spectrometry (MS/MS) techniques can be employed to pinpoint the location of the deuterium labels within the molecule, providing crucial structural information. researchgate.net The development of sophisticated algorithms for the automated analysis of H/D exchange mass spectra will further streamline these complex analyses. acs.org

Application in Proteomics and Metabolomics Research for Systemic Understanding

The use of stable isotope labeling in proteomics and metabolomics has become a powerful tool for understanding complex biological systems. scispace.com Deuterated compounds like Dipivefrin-d6 can be utilized as tracers to follow the metabolic fate of the drug and its impact on broader metabolic and proteomic landscapes. symeres.commdpi.com By tracking the incorporation of deuterium from Dipivefrin-d6 into various biomolecules, researchers can gain insights into the systemic effects of the drug. researchgate.net

In metabolomics, for example, deuterium labeling can help in identifying and quantifying metabolites of Dipivefrin, providing a clearer picture of its biotransformation pathways. mdpi.com In proteomics, changes in protein expression or turnover in response to the drug can be monitored using stable isotope labeling techniques. mdpi.com This systemic approach can help in identifying potential off-target effects and understanding the broader physiological response to the drug, moving beyond its primary mechanism of action. symeres.commdpi.com

Potential for Derivatization and Advanced Analytical Techniques for Comprehensive Profiling

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as its volatility, thermal stability, or detectability. researchgate.net For a comprehensive analytical profile of Dipivefrin-d6 and its metabolites, derivatization can be a valuable tool, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net By converting the analytes into more suitable forms, derivatization can improve chromatographic separation and detection sensitivity. researchgate.net

Future research could explore novel derivatization reagents and methods specifically tailored for deuterated compounds like Dipivefrin-d6. This could involve creating derivatives that are more amenable to analysis by various advanced analytical techniques. For instance, derivatization could be used to introduce a fluorescent tag, enabling highly sensitive detection by liquid chromatography with fluorescence detection. scribd.com Combining derivatization with techniques like two-dimensional thin-layer chromatography (TLC) followed by liquid scintillation counting has already been used for the quantitation of dipivefrin. wdh.ac.id The continued development of such integrated analytical approaches will be crucial for a complete and detailed understanding of the behavior of Dipivefrin-d6 in biological systems.

Q & A

Q. What are the recommended analytical methods for assessing the purity of Dipivefrin-d6 (hydrochloride) in experimental settings?

- Methodological Answer : Purity assessment should follow pharmacopeial standards using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For GC, prepare a system suitability solution by dissolving the compound in dimethyl sulfoxide (DMSO), then analyze using a polar capillary column (e.g., 30 m × 0.32 mm ID) with helium as the carrier gas. Monitor impurities such as residual solvents or degradation products, ensuring total impurities do not exceed 0.002% . System suitability criteria include a signal-to-noise ratio ≥10 and resolution ≥2.0 between adjacent peaks. Validate methods per ICH guidelines for accuracy, precision, and linearity.

Q. How should researchers handle and store Dipivefrin-d6 (hydrochloride) to ensure stability and safety?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container at 4°C to prevent degradation. Avoid exposure to moisture or high temperatures (>25°C). During handling, use PPE (gloves, goggles, lab coat) in a fume hood to minimize inhalation or skin contact. Post-experiment, decontaminate surfaces with 70% ethanol. Dispose of waste via approved chemical waste protocols, as per OSHA HCS guidelines . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life.

Q. What are the critical parameters to consider when incorporating Dipivefrin-d6 (hydrochloride) into in vitro models?

- Methodological Answer : Key parameters include solubility (test in PBS or DMSO at 25°C), pH stability (assess via buffer systems from pH 4–8), and compatibility with biological matrices (e.g., plasma protein binding using ultrafiltration). Use LC-MS/MS to quantify unbound fractions. For cell-based assays, determine non-cytotoxic concentrations via MTT assays and validate target engagement (e.g., receptor binding assays) .

Advanced Research Questions

Q. How does the deuterium labeling in Dipivefrin-d6 (hydrochloride) influence its metabolic stability compared to the non-deuterated form?

- Methodological Answer : Deuterium incorporation at specific positions (e.g., methyl groups) can reduce metabolic clearance by inhibiting cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). Compare pharmacokinetic profiles in hepatic microsomes or in vivo models: measure AUC, Cmax, and half-life using stable isotope-labeled internal standards. Use tandem mass spectrometry to track deuterium retention in metabolites . Note that deuteration may alter solubility or crystallinity, requiring formulation adjustments.

Q. What experimental strategies can resolve discrepancies in pharmacokinetic data obtained from different bioanalytical methods for Dipivefrin-d6 (hydrochloride)?

- Methodological Answer : Cross-validate methods using harmonized protocols:

Standardization : Align sample preparation (e.g., protein precipitation with acetonitrile) and calibration curves (linear range: 1–1000 ng/mL).

Quality Controls : Include low, medium, and high QC samples to assess inter-day variability.

Method Comparison : Use Bland-Altman plots or Passing-Bablok regression to identify systematic biases.

Reference Standards : Employ certified reference materials (CRMs) to ensure accuracy . For conflicting in vivo data, apply PICO frameworks to isolate variables like dosing routes or animal strains .

Q. How can researchers optimize formulation parameters for Dipivefrin-d6 (hydrochloride) in controlled-release delivery systems?

- Methodological Answer : Design experiments using factorial design (e.g., Box-Behnken) to evaluate polymer composition (e.g., PLGA vs. chitosan), drug-polymer ratio (1:5 to 1:20), and crosslinking agents. Assess release kinetics in simulated physiological fluids (pH 1.2–7.4) using USP dissolution apparatus. Characterize particle size (DLS), encapsulation efficiency (HPLC), and stability (DSC/TGA). For in vivo testing, compare bioavailability in rodent models against immediate-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.